molecular formula C19H18ClN3O3 B11382087 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11382087
M. Wt: 371.8 g/mol
InChI Key: ZVNUBAKBWRCSNT-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves the reaction of 4-chlorobenzohydrazide with 2,3-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-1,2,5-oxadiazol-3-yl derivatives: Similar structure but with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: Different position of the oxadiazole ring.

    N-(4-chlorophenyl)-1,2-phenylenediamine: Different core structure but similar functional groups

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-5-4-6-16(12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-7-9-15(20)10-8-14/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

ZVNUBAKBWRCSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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